N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization Research on related compounds demonstrates the versatility of sulfonamide-based structures in synthetic chemistry. For instance, studies on the synthesis and reaction of N-acyl- and N-methanesulfonyl tetrahydroisoquinolines reveal their potential in forming complex organic molecules through selective reactions (Hoshino et al., 2001). Similarly, the synthesis of zinc complexes with sulfonamides containing 8-aminoquinoline highlights the ability of sulfonamide compounds to form coordination compounds with metals, which could have implications in material science and catalysis (Macías et al., 2003).
Pharmacological Applications In the realm of medicinal chemistry, sulfonamide structures are explored for their biological activities. For instance, quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase, demonstrating the potential of such compounds in drug development and therapeutic applications (Huang et al., 2006). Another study on the renal vasodilation activity of tetrahydroisoquinoline derivatives sheds light on the potential cardiovascular applications of compounds with similar structural frameworks (Anan et al., 1996).
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-9-10-19(14-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDZBTGNESYSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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